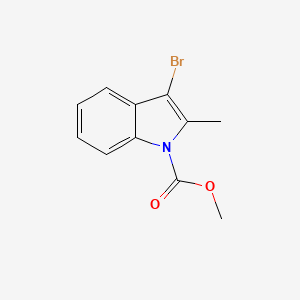
Methyl 3-bromo-2-methyl-1H-indole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-2-methyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 3rd position, a methyl group at the 2nd position, and a carboxylate ester group at the 1st position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-2-methyl-1H-indole-1-carboxylate typically involves the bromination of 2-methyl-1H-indole-1-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This technique uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times. The use of palladium-catalyzed intramolecular oxidative coupling is another method that can be employed for large-scale production .
化学反応の分析
Types of Reactions: Methyl 3-bromo-2-methyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding indole derivatives or reduced to remove the bromine atom.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form more complex indole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted indoles with various functional groups depending on the nucleophile used.
- Oxidized or reduced indole derivatives with modified electronic properties.
科学的研究の応用
Methyl 3-bromo-2-methyl-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives used in organic synthesis and material science.
Industry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methyl 3-bromo-2-methyl-1H-indole-1-carboxylate is primarily related to its ability to interact with biological targets through its indole moiety. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of various molecular targets, including receptors, enzymes, and ion channels, leading to the compound’s biological effects .
類似化合物との比較
Methyl 5-bromo-1H-indole-3-carboxylate: Another brominated indole derivative with similar synthetic and biological properties.
Methyl 3-bromo-1H-indole-2-carboxylate: A compound with a bromine atom at the 3rd position and a carboxylate ester group at the 2nd position.
Uniqueness: Methyl 3-bromo-2-methyl-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
特性
CAS番号 |
143952-55-0 |
|---|---|
分子式 |
C11H10BrNO2 |
分子量 |
268.11 g/mol |
IUPAC名 |
methyl 3-bromo-2-methylindole-1-carboxylate |
InChI |
InChI=1S/C11H10BrNO2/c1-7-10(12)8-5-3-4-6-9(8)13(7)11(14)15-2/h3-6H,1-2H3 |
InChIキー |
DZOIEVLOQDAGSO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1C(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


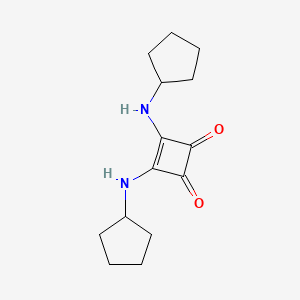
![4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine](/img/structure/B12553421.png)

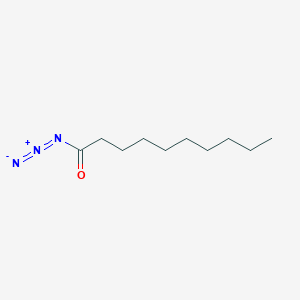
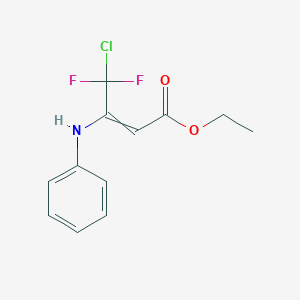

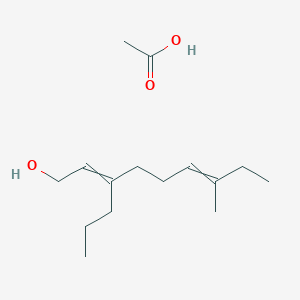


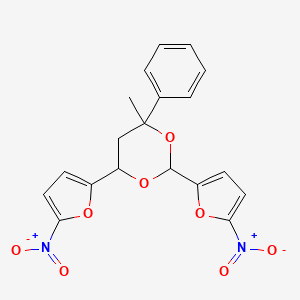

![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)

